molecular formula C9H9NO B086272 (1H-indol-5-yl)methanol CAS No. 1075-25-8

(1H-indol-5-yl)methanol

Cat. No. B086272
CAS RN: 1075-25-8
M. Wt: 147.17 g/mol
InChI Key: ZSHFWQNPJMUBQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolyl methanols, including derivatives similar to “(1H-indol-5-yl)methanol,” can involve a range of strategies. For example, α-Trifluoromethyl-(indol-3-yl)methanols have been synthesized through a formal [3+2] cycloaddition, utilizing α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles, showcasing the versatility in constructing indole-based compounds (Dong et al., 2014). Additionally, Ag(I)-promoted dehydroxylation and site-selective 1,7-disulfonylation of diaryl(1H-indol-2-yl)methanols have been explored, further illustrating the chemical manipulability of indolyl methanols (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of indolyl methanol derivatives has been studied extensively, revealing the impact of substituents on the indole scaffold. A combined experimental and theoretical study on the vibrational and electronic properties of bis-indolic derivatives provides insight into the energetic and spectroscopic profiles, utilizing techniques like DFT to compare theoretical predictions with experimental data, demonstrating the complex interactions within indole derivatives and the influence of methoxy groups on the molecular structure (Al-Wabli et al., 2017).

Chemical Reactions and Properties

Indolyl methanols undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, the acid-catalyzed reactions of indol-3-yl and indol-2-yl disubstituted methanols do not lead to trimerisation but rather to other significant transformations, such as the formation of diindolylmethanes and reduced indolo[3,2-b]carbazoles, highlighting the reactivity of the indole methanol framework under different conditions (Santoso et al., 2009).

Physical Properties Analysis

The physical properties of indolyl methanols, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure and biological activity of specific indolyl methanol derivatives synthesized with nanosolid superacid highlight the significance of structural analysis in understanding the physical properties and potential applications of these compounds (Yuan et al., 2017).

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of the Application: “(1H-indol-5-yl)methanol” is used as a starting material in the synthesis of certain indole derivatives . These derivatives are key components in the structure of several anti-migraine drug substances like Almotriptan, Sumatriptan, Rizatriptan, and Avitriptan .
  • Methods of Application or Experimental Procedures: The synthesis of these compounds starts with commercially available 5-bromo-1H-indole. The compound is treated with copper(I) cyanide in Dimethyl formamide solvent to obtain the desired compound . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups with an inexpensive reagent called vitride .
  • Results or Outcomes: The synthesis results in the production of the desired compound with an 80% yield .

Application 2: Molecular Simulation Visualization

  • Summary of the Application: “(1H-indol-5-yl)methanol” can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
  • Methods of Application or Experimental Procedures: The compound’s structure is input into the simulation program. The program then uses algorithms to predict the compound’s behavior under various conditions .
  • Results or Outcomes: The outcome of this application is a detailed visualization of the compound’s behavior. This can help researchers understand the compound’s properties and how it might interact with other molecules .

Application 3: Synthesis of Sumatriptan C-dimer Impurity

  • Summary of the Application: “(1H-indol-5-yl)methanol” is used in the synthesis of a key starting material for the production of Sumatriptan C-dimer impurity . This impurity is a byproduct in the synthesis of Sumatriptan, a medication used for the treatment of migraine and cluster headaches .
  • Methods of Application or Experimental Procedures: The synthesis starts with commercially available 5-Bromo-1H-indole. The compound is treated with copper(I) cyanide in Dimethyl formamide solvent to obtain the desired compound. The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups with an inexpensive reagent called vitride .
  • Results or Outcomes: The synthesis results in the production of the desired compound with an 80% yield .

Safety And Hazards

“(1H-indol-5-yl)methanol” is considered hazardous. It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .

Future Directions

The future directions for the research and development of “(1H-indol-5-yl)methanol” and its derivatives are promising. For instance, one study reported the potential of indole derivatives as anti-tubercular agents . Another study reported the successful synthesis of eighteen unprotected indole analogues, suggesting potential for further exploration .

properties

IUPAC Name

1H-indol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFWQNPJMUBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378472
Record name Indole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)methanol

CAS RN

1075-25-8
Record name Indole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-indol-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of 1H-Indole-5-carboxylic acid (5-1, 20.01 g, 124 mmol) in THF (500 mL) was added at ambient temperature slowly a solution of 1M-LAH in toluene (186 mL, 186 mmol, 1.5 equiv). The reaction mixture was heated at reflux for 1 h, quenched with ice, partitioned between ethylacetate and saturated aqueous NaHCO3. The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo The crude product solidified upon standing under the reduced pressure. The crude solid was suspended in hexanes (200 mL) and ethyl acetate (10 mL), stirred overnight, collected by filtration and air-dried to afford the desired product as a light brown solid. 1H NMR (400 MHz, CDCl3) δ8.24 (br s, 1H), 7.62 (s, 1H), 7.36 (d, 1H, J=8.4 Hz), 7.23 (d, 1H, J=8.4 Hz), 7.20 (s, 1H), 6.54 (s, 1H), 4.75 (s, 2H), 1.68 (s, 1H).
Quantity
20.01 g
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186 mL
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500 mL
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Synthesis routes and methods II

Procedure details

96 g (0.548 mole) of 6b are treated analogously to Example 1a in 1,800 ml of ether and 1,391 ml (1.67 moles) of DIBAL (1.2 molar in toluene). After chromatography on silica gel with gradient elution with petroleum ether/ethyl acetate (3:1) and petroleum ether/ethyl acetate (1:1), 39.3 g (49%) of pure product are obtained. C9H9NO (147.2)
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96 g
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1.67 mol
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C9H9NO
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-indol-5-yl)methanol
Reactant of Route 2
(1H-indol-5-yl)methanol
Reactant of Route 3
(1H-indol-5-yl)methanol
Reactant of Route 4
(1H-indol-5-yl)methanol
Reactant of Route 5
(1H-indol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1H-indol-5-yl)methanol

Citations

For This Compound
16
Citations
SV Rao, RK Dubey, K Hariprasad, P Reddaiah, R Babu - 2018 - researchgate.net
Synthesis, characterization of a key starting material (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol from commercially available raw material 5-Bromo-1H-indole; the main …
Number of citations: 3 www.researchgate.net
JI Ambrus, MJ Kelso, JB Bremner, AR Ball… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis of 22 2-aryl-1H-indoles, including 12 new compounds, has been achieved via Pd- or Rh-mediated methodologies, or selective electrophilic substitution. All three methods …
Number of citations: 85 www.sciencedirect.com
M Antoine, P Marchand, G Le Baut… - Journal of Enzyme …, 2008 - Taylor & Francis
New series of analogues of N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide D-24851 were synthesized, characterized and tested for their in vitro anticancer properties. In …
Number of citations: 10 www.tandfonline.com
PR Chaudhari, NB Bhise, GP Singh, V Bhat… - Journal of Chemical …, 2023 - Springer
Given article describes the synthesis of 5-HT1 agonist rizatriptan via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction. The …
Number of citations: 3 link.springer.com
H Denton, LL Major, TK Smith - Drug discovery, 2013 - library.oapen.org
… 1H-indol-5-yl-methanol (CHEMBL1650258) has previously been screened against Leishmania as a potential PTR1 inhibitor but was shown to be inactive at 500 μM [54] …
Number of citations: 8 library.oapen.org
AR Banijamali, JD Wakefield… - Pharmacology …, 2014 - Wiley Online Library
MM‐433593 is a highly potent and selective inhibitor of fatty acid amide hydrolase‐1 (FAAH‐1) with potential utility as an orally administered treatment of pain, inflammation, and other …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
SA Worlikar, B Neuenswander… - … to carbocycles and …, 2008 - search.proquest.com
3-Iodoindoles have been synthesized mainly by the iodocyclization of N, N-dialkyl-o-(1-alkynyl) anilines, obtained by the Pd/Cu catalyzed coupling of terminal acetylenes with N, N-…
Number of citations: 4 search.proquest.com
N Prusty, LK Kinthada, R Meena, R Chebolu… - Organic & …, 2021 - pubs.rsc.org
Bismuth(III)-catalyzed regioselective functionalization at the C-6 position of tetrahydroquinolines and the C-5 position of indolines has been demonstrated. For the first time, one pot …
Number of citations: 1 pubs.rsc.org
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
M LAUTENS, YQ FANG - ic.gc.ca
La présente invention se rapporte à des procédés de préparation de composés indoles substitués en position 2, le substituant en position 2 contenant un groupe R4, R4 étant …
Number of citations: 0 www.ic.gc.ca

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